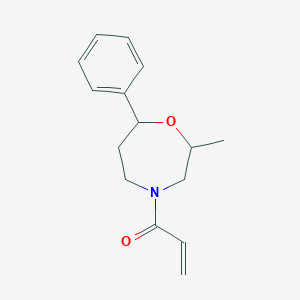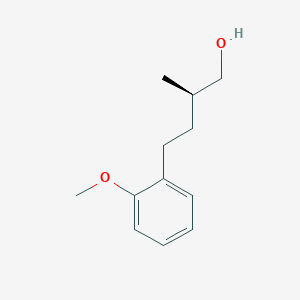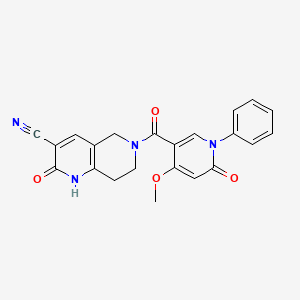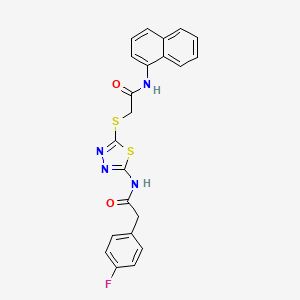
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one, also known as MPO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPO belongs to the class of oxazepine derivatives and has been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as an anticancer agent. 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been found to inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one is not fully understood. However, it has been proposed that 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has also been found to inhibit the activity of phospholipase A2 (PLA2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. It has also been found to exhibit various biological activities, making it a suitable compound for further research. However, there are some limitations to using 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one in lab experiments. It has been found to exhibit low solubility in water, which can make it difficult to use in certain assays. Additionally, 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been found to be unstable under certain conditions, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one. One direction is to investigate the potential of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one as an anticancer agent. Further studies are needed to elucidate the mechanism of action of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one in cancer cells and to determine its efficacy in vivo. Another direction is to investigate the potential of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one as an analgesic agent. Studies are needed to determine the efficacy of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one in animal models of pain and to elucidate its mechanism of action. Additionally, further studies are needed to optimize the synthesis of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one and to improve its solubility and stability.
Synthesemethoden
The synthesis of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one involves the reaction of 2-methyl-7-phenyl-1,4-oxazepane-4-carboxylic acid with acetic anhydride and triethylamine in the presence of a catalyst. The resulting product is then treated with hydrogen peroxide to yield 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one. The synthesis of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been optimized to achieve high yields and purity, making it a suitable compound for further research.
Eigenschaften
IUPAC Name |
1-(2-methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-15(17)16-10-9-14(18-12(2)11-16)13-7-5-4-6-8-13/h3-8,12,14H,1,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMOYYVCKUFJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC(O1)C2=CC=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2460395.png)
![3'-(4-Methoxyphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2460397.png)




![N-(3-methoxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2460406.png)
![1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2460408.png)
![ethyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2460409.png)
![{4-Amino-2-[(4-Chlorophenyl)amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)methanone](/img/structure/B2460410.png)

![2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2460414.png)

